6-N-Phtholyl-2-N-Z-L-lysine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is produced using standard organic synthesis techniques involving the protection of amino acids with appropriate protecting groups .
Chemical Reactions Analysis
Types of Reactions
6-N-Phtholyl-2-N-Z-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups, yielding the free lysine amino acid.
Substitution: The phthaloyl and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce the free lysine amino acid .
Scientific Research Applications
6-N-Phtholyl-2-N-Z-L-lysine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-N-Phtholyl-2-N-Z-L-lysine involves its role as a protected form of lysine. The phthaloyl and benzyloxycarbonyl groups protect the amino and carboxyl groups of lysine, preventing unwanted side reactions during synthesis . The compound can be deprotected under specific conditions to release the free lysine amino acid, which can then participate in various biochemical and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Phthaloyl-L-lysine: Similar to 6-N-Phtholyl-2-N-Z-L-lysine but lacks the benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-lysine: Similar to this compound but lacks the phthaloyl group.
Uniqueness
This compound is unique due to the presence of both phthaloyl and benzyloxycarbonyl protecting groups, which provide enhanced protection for the lysine amino acid during synthesis. This dual protection allows for more selective and controlled reactions compared to compounds with only one protecting group .
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C22H22N2O6/c25-19-16-10-4-5-11-17(16)20(26)24(19)13-7-6-12-18(21(27)28)23-22(29)30-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,23,29)(H,27,28)/t18-/m0/s1 |
InChI Key |
DVMLIZFWYHFLMX-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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